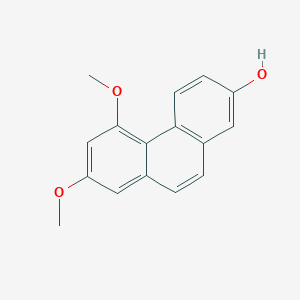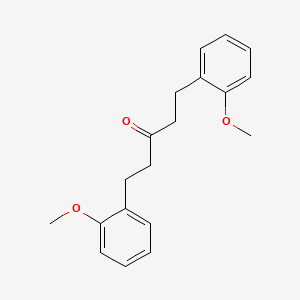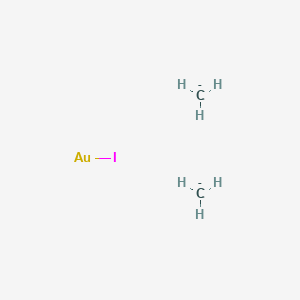![molecular formula C19H18N2O3 B14656126 N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide CAS No. 40664-75-3](/img/structure/B14656126.png)
N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide: is a chemical compound with the molecular formula C28H24N2O4 . It is known for its unique structure, which includes two acetamide groups connected by a phenylene bridge and a propene-1,3-diyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,4-phenylenediamine with acetic anhydride in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with a suitable aldehyde or ketone to introduce the propene-1,3-diyl group, resulting in the formation of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenylene and acetamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of high-performance materials .
Mécanisme D'action
The mechanism of action of N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- N,N’-[(3-Oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(3-phenylacrylamide)
- N,N’-[(3-Oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide)
- N,N’-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide
Uniqueness: N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide stands out due to its specific structural arrangement, which imparts unique chemical and physical properties.
Propriétés
Numéro CAS |
40664-75-3 |
|---|---|
Formule moléculaire |
C19H18N2O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-[4-[3-(4-acetamidophenyl)-3-oxoprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)20-17-8-3-15(4-9-17)5-12-19(24)16-6-10-18(11-7-16)21-14(2)23/h3-12H,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
IBWMBFSPRJWGNB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)
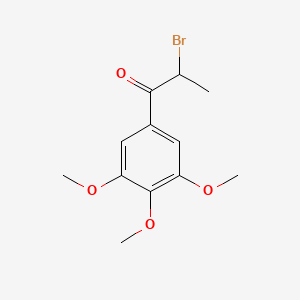
![2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14656061.png)
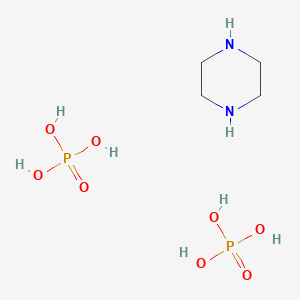
![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)
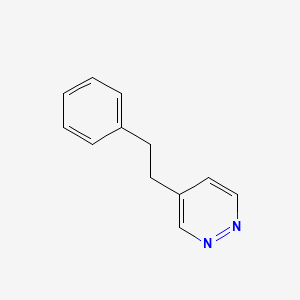

![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
